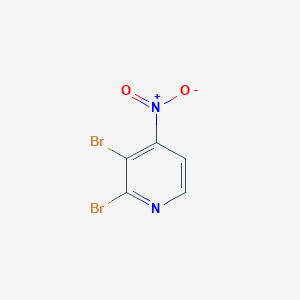
3,4-Difluoro-5-nitrobenzyl bromide
Descripción general
Descripción
3,4-Difluoro-5-nitrobenzyl bromide is a chemical compound with the empirical formula C7H5BrFNO2 . Its molecular weight is approximately 234.02 g/mol . This compound belongs to the class of organic halides and contains both fluorine and nitro functional groups.
Molecular Structure Analysis
The molecular structure of This compound consists of a benzene ring substituted with fluorine, nitro, and bromine atoms. The bromine atom is attached to the benzyl position, while the fluorine atoms are at the 3rd and 4th positions. The nitro group is located at the 5th position on the benzene ring. The compound’s SMILES notation is: FC1=CC(CBr)=CC=C1N+=O .
Aplicaciones Científicas De Investigación
Electrochemical Behavior and Catalytic Activity
3,4-Difluoro-5-nitrobenzyl bromide has been studied for its catalytic activity, particularly in the reduction of CO2. In a study by Mohammadzadeh et al. (2020), 4-nitrobenzyl bromide was used as a catalyst for CO2 reduction and as a substrate for electrosynthesis of 4-nitrophenylacetic acid. The study utilized Cu/Pd/reduced graphene oxide nanocomposite modified electrodes to enhance electroactivation of CO2, indicating potential applications in electrochemical CO2 reduction processes (Mohammadzadeh et al., 2020).
Electrosynthesis and Chemical Modification
Research by Wardrop and Landrie (2003) highlighted the use of p-nitrobenzyl bromide as a benzylating agent for various heteroatomic functional groups and carbon nucleophiles. This indicates its role in chemical synthesis, especially in the modification of organic compounds (Wardrop & Landrie, 2003).
Generation and Immobilization of Benzyl Radicals
The one-electron cleavage of benzylic bromides like 4-nitrobenzyl bromide at palladium and palladized cathodes has been studied by Jouikov and Simonet (2010). This process leads to the generation of benzyl radicals and their immobilization onto solid interfaces, suggesting applications in organic synthesis and materials science (Jouikov & Simonet, 2010).
Biochemical Applications
Loudon and Koshland (1970) explored the chemistry of 2-hydroxy-5-nitrobenzyl bromide with tryptophan ethyl ester, leading to the formation of monosubstitution adducts. This research is significant for understanding the interaction of nitrobenzyl bromide derivatives with amino acids, relevant in biochemistry and proteomics (Loudon & Koshland, 1970).
Propiedades
IUPAC Name |
5-(bromomethyl)-1,2-difluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-4-1-5(9)7(10)6(2-4)11(12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUAZSLVFCZVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248926 | |
| Record name | Benzene, 5-(bromomethyl)-1,2-difluoro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1804516-41-3 | |
| Record name | Benzene, 5-(bromomethyl)-1,2-difluoro-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1804516-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 5-(bromomethyl)-1,2-difluoro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester](/img/structure/B1411375.png)


![tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1411378.png)
![Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride](/img/structure/B1411381.png)

![(E)-3-(4-Chloro-phenylamino)-1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1411386.png)